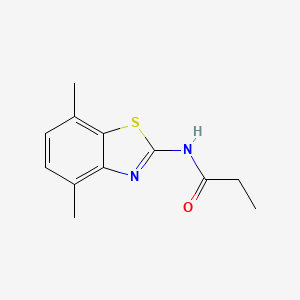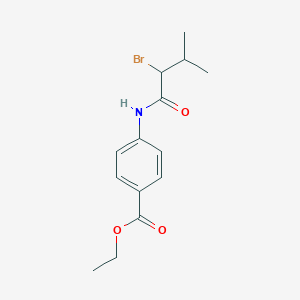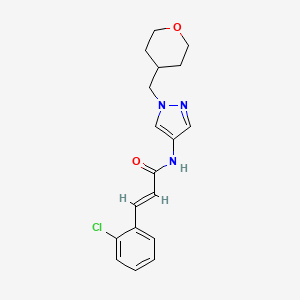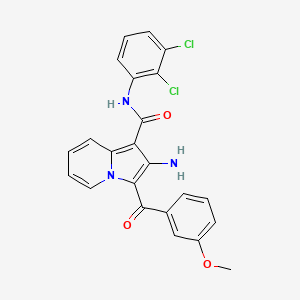![molecular formula C6H6O3 B2859013 5-Oxaspiro[2.4]heptane-4,6-dione CAS No. 34299-44-0](/img/structure/B2859013.png)
5-Oxaspiro[2.4]heptane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmaceutical Research: Leukotriene Antagonists
5-Oxaspiro[2.4]heptane-4,6-dione: is a key intermediate in the synthesis of leukotriene antagonists . These compounds are significant in the treatment of asthma and allergic rhinitis as they inhibit the action of leukotrienes, which are inflammatory mediators that can cause bronchoconstriction.
Organic Synthesis: Intermediate for Complex Molecules
The compound serves as a versatile intermediate in organic synthesis . Its unique spirocyclic structure is useful in constructing complex molecular architectures, which are often required in the development of new materials and active pharmaceutical ingredients.
Analytical Chemistry: Reference Standards
This compound is also used as a reference standard in analytical chemistry to ensure the accuracy of analytical methods and instruments . It helps in the calibration of equipment and validation of analytical procedures in pharmaceutical testing.
Mechanism of Action
Target of Action
5-Oxaspiro[2.4]heptane-4,6-dione is primarily used as an intermediate product for producing leukotriene antagonists . Leukotrienes are inflammatory mediators that play a crucial role in conditions like asthma and allergic rhinitis. By antagonizing these substances, the compound can potentially mitigate the symptoms of these conditions.
Mode of Action
The exact mode of action of 5-Oxaspiro[2As an intermediate in the production of leukotriene antagonists, it likely contributes to the final product’s ability to inhibit the action of leukotrienes .
Biochemical Pathways
The compound is involved in the synthesis of leukotriene antagonists, which act on the leukotriene pathway. Leukotrienes are produced in the body from arachidonic acid via the 5-lipoxygenase pathway. By inhibiting leukotrienes, the antagonists can prevent the bronchoconstriction, increased vascular permeability, and inflammatory effects that leukotrienes typically cause .
Result of Action
As an intermediate in the production of leukotriene antagonists, 5-Oxaspiro[2.4]heptane-4,6-dione contributes to the overall therapeutic effects of these drugs. These effects can include reduced inflammation, alleviated respiratory symptoms, and decreased allergic reactions .
properties
IUPAC Name |
5-oxaspiro[2.4]heptane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-3-6(1-2-6)5(8)9-4/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLBFICUWJKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[2.4]heptane-4,6-dione | |
CAS RN |
34299-44-0 |
Source


|
| Record name | 5-oxaspiro[2.4]heptane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)


![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)


![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)



